(R)-Sitcp

Quality Control Pharmaceutical Analysis Regulatory Compliance

As the (R)-enantiomer of sitagliptin, this chiral reference standard is essential for pharmacopeial impurity testing, where it serves as the definitive Impurity A marker with a strict limit of NMT 0.5%. Its 195-fold lower DPP-4 inhibitory potency (IC50 92 nM vs 0.47 nM) makes it ideal for negative controls in mechanistic studies. Procure for chiral HPLC method validation, system suitability tests, and ANDA regulatory submissions.

Molecular Formula C25H23P
Molecular Weight 354.433
CAS No. 856407-37-9
Cat. No. B2620671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Sitcp
CAS856407-37-9
Molecular FormulaC25H23P
Molecular Weight354.433
Structural Identifiers
SMILESC1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6
InChIInChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2
InChIKeyVAPJMVSYFGSRTG-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Sitagliptin CAS 856407-37-9: Chiral Reference Standard and Impurity Marker for DPP-4 Inhibitor Quality Control


(R)-Sitagliptin (CAS 856407-37-9) is the (R)-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, an oral antihyperglycemic agent used in the treatment of type 2 diabetes mellitus [1]. The therapeutically active enantiomer is (S)-sitagliptin (CAS 486460-32-6); (R)-sitagliptin is primarily utilized as an analytical reference standard, a chiral impurity marker, and a tool in enantioselective synthesis research [2]. Its procurement is driven by regulatory requirements for enantiomeric purity testing in pharmaceutical development, quality control (QC), and abbreviated new drug application (ANDA) submissions [3].

(R)-Sitagliptin Procurement: Why Generic DPP-4 Inhibitor Substitution Is Inadequate for Analytical and Regulatory Needs


Substituting (R)-sitagliptin with other DPP-4 inhibitors (e.g., saxagliptin, vildagliptin, alogliptin) or with the active (S)-enantiomer is scientifically invalid and fails to meet specific analytical and regulatory requirements. The (R)-enantiomer is a defined chiral impurity in the pharmacopeial monograph for sitagliptin phosphate, with a strict limit of not more than (NMT) 0.5% [1]. Only the exact (R)-enantiomer can serve as the impurity A reference standard for chromatographic system suitability, peak identification, and method validation mandated by ICH Q6A and pharmacopeial monographs [2]. Furthermore, (R)-sitagliptin exhibits a distinct pharmacological profile, being at least 195-fold less potent than the (S)-enantiomer against human recombinant DPP-4 (IC50 = 92 nM vs. 0.47 nM) [3], underscoring its singular suitability for impurity tracking and mechanistic studies of chiral pharmacology.

(R)-Sitagliptin CAS 856407-37-9: Quantitative Evidence for Differentiation in DPP-4 Inhibitor Research and Quality Control


Chiral Impurity A in Sitagliptin Phosphate: Pharmacopeial Limit and Regulatory Requirement for (R)-Sitagliptin

The European Pharmacopoeia (Ph. Eur.) monograph for Sitagliptin Phosphate Monohydrate defines the (R)-enantiomer as 'Impurity A' and sets a quantitative limit of NMT 0.5% [1]. This establishes a clear, verifiable specification that directly mandates the use of the (R)-enantiomer as a reference standard for quality control testing, a requirement not met by any other DPP-4 inhibitor or the active (S)-enantiomer.

Quality Control Pharmaceutical Analysis Regulatory Compliance

DPP-4 Inhibitory Activity: (R)-Sitagliptin vs. (S)-Sitagliptin vs. In-Class Alternatives

(R)-Sitagliptin demonstrates a DPP-4 inhibitory activity (IC50 = 0.092 μM) that is at least 195-fold less potent than the (S)-enantiomer (IC50 = 0.00047 μM) [1]. This stark difference in potency against human recombinant DPP-4 quantitatively defines (R)-sitagliptin's role as an inactive enantiomer. In comparison, other DPP-4 inhibitors like saxagliptin exhibit different potencies (e.g., IC50 of 26 nM) , but none serve the same function as the specific chiral impurity for sitagliptin.

Enzyme Assay Pharmacology Structure-Activity Relationship

Chiral Separation Resolution: A Validated HPLC Method for (R)-Sitagliptin from (S)-Sitagliptin

A validated reversed-phase chiral HPLC method was developed to separate (R)-sitagliptin from (S)-sitagliptin, achieving a resolution (Rs) of not less than 3.0 on a Chiralcel OD-RH column [1]. This specific method is critical for quantifying the (R)-enantiomer as an impurity. Another study achieved an efficient enantioseparation with a resolution of 3.38 using a Chiralpak IC-3 column, demonstrating method robustness [2].

Analytical Method Development Chiral Chromatography Method Validation

Pharmacokinetic Differentiation: Disposition of (R)- and (S)-Sitagliptin in a Preclinical Model

A study in male Wistar rats assessed the pharmacokinetics of both sitagliptin enantiomers after administration of a racemic mixture [1]. The (R)- and (S)-enantiomers exhibited different plasma concentration-time profiles, with the (S)-enantiomer demonstrating a higher Cmax and AUC compared to the (R)-enantiomer, confirming stereoselective disposition.

Pharmacokinetics Enantioselective Analysis Preclinical Research

(R)-Sitagliptin CAS 856407-37-9: High-Value Application Scenarios in Pharmaceutical Analysis and R&D


Pharmaceutical Quality Control: Quantifying Enantiomeric Impurity in Sitagliptin API and Finished Products

In pharmaceutical QC laboratories, (R)-sitagliptin is the definitive reference standard for quantifying the level of Impurity A in sitagliptin phosphate drug substance and drug products. Analysts use the (R)-enantiomer standard to perform system suitability tests, construct calibration curves, and accurately determine the percentage of this chiral impurity, ensuring it remains below the pharmacopeial limit of 0.5% [1]. This is a mandatory step in batch release and stability testing, driving consistent procurement of the reference material.

Analytical Method Development and Validation: Establishing Robust Chiral HPLC/UPLC Assays

Analytical chemists rely on (R)-sitagliptin to develop and validate chiral separation methods for sitagliptin. Using the pure (R)-enantiomer, scientists can optimize chromatographic conditions to achieve baseline separation (e.g., resolution ≥ 3.0) from the (S)-enantiomer [2]. This work is essential for demonstrating method specificity, accuracy, and linearity in compliance with ICH Q2(R1) guidelines, forming the analytical foundation for regulatory dossiers like ANDAs and DMFs.

Preclinical Pharmacology and Toxicology: Investigating Stereoselective Drug Effects

In preclinical research, (R)-sitagliptin serves as a critical negative control to differentiate the pharmacological effects of the active (S)-enantiomer. Its 195-fold lower potency (IC50 = 92 nM vs. 0.47 nM) [3] makes it ideal for isolating DPP-4-mediated mechanisms in cell-based assays and animal models. Researchers also use (R)-sitagliptin in stereoselective ADME studies to characterize potential chiral inversion, enantiomer-specific metabolism, and toxicological liabilities [4].

Organic Synthesis and Process Chemistry: Optimizing Asymmetric Manufacturing Routes

Process chemists and chemical engineers utilize (R)-sitagliptin as a chiral standard to monitor and optimize asymmetric synthetic routes for the production of the active (S)-enantiomer. By quantifying the unwanted (R)-enantiomer in reaction mixtures, they can assess the enantioselectivity of catalysts and reaction conditions, aiming to maximize yield of the desired enantiomer while minimizing costly purification steps and waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Sitcp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.